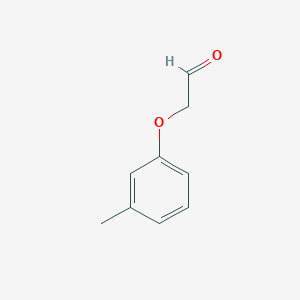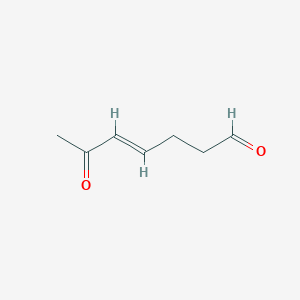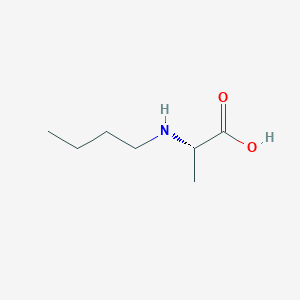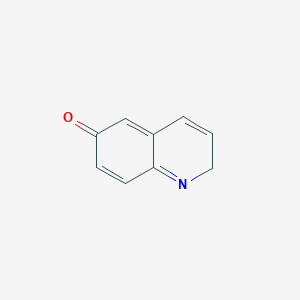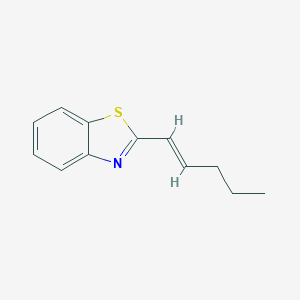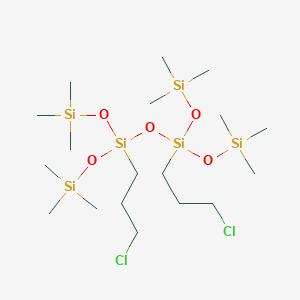
1,3-BIS(3-CHLOROPROPYL)TETRAKIS-(TRIMETHYLSILOXY)DISILOXANE,TECH-95
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane is a complex organosilicon compound. It is characterized by the presence of multiple trimethylsilyloxy groups and chloropropyl groups. This compound is primarily used in the field of material science and surface modification due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane typically involves the reaction of chloropropyltrimethoxysilane with trimethylsilyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions in specialized reactors. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloropropyl groups can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The trimethylsilyloxy groups can be hydrolyzed to form silanol groups.
Condensation: The compound can undergo condensation reactions to form siloxane bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the trimethylsilyloxy groups.
Condensation: Catalysts such as acids or bases are used to promote the condensation reactions.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Hydrolysis: The major products are silanol derivatives.
Condensation: The major products are siloxane polymers.
Scientific Research Applications
3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds.
Biology: It is used in the modification of biomolecules and surfaces for biological applications.
Medicine: It is used in the development of drug delivery systems and medical devices.
Industry: It is used in the production of advanced materials such as coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane involves the interaction of its functional groups with various molecular targets. The chloropropyl groups can form covalent bonds with nucleophiles, while the trimethylsilyloxy groups can undergo hydrolysis and condensation reactions. These interactions result in the modification of surfaces and the formation of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloropropyl)trimethoxysilane
- (3-Chloropropyl)triethoxysilane
- (3-Bromopropyl)trimethoxysilane
Uniqueness
3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane is unique due to its multiple trimethylsilyloxy groups, which provide enhanced reactivity and versatility in chemical reactions. This makes it particularly useful in applications requiring surface modification and the synthesis of advanced materials.
Properties
IUPAC Name |
3-chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H48Cl2O5Si6/c1-26(2,3)21-30(17-13-15-19,22-27(4,5)6)25-31(18-14-16-20,23-28(7,8)9)24-29(10,11)12/h13-18H2,1-12H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKJFPYUKSYUKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](CCCCl)(O[Si](C)(C)C)O[Si](CCCCl)(O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H48Cl2O5Si6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
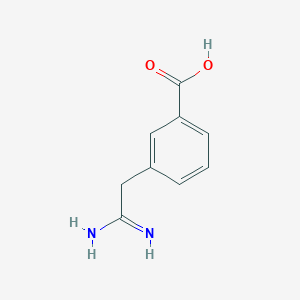
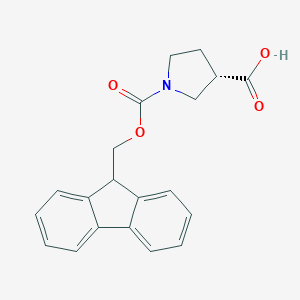
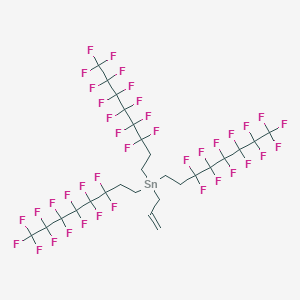
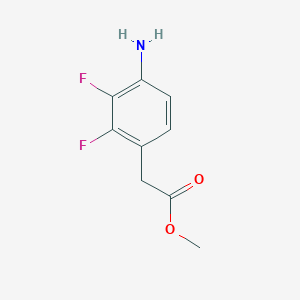
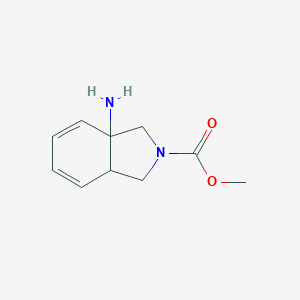
![8-Amino-5-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B64623.png)
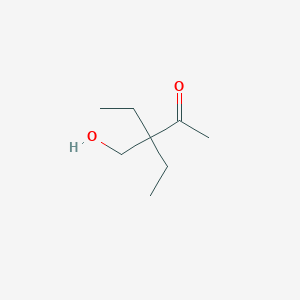
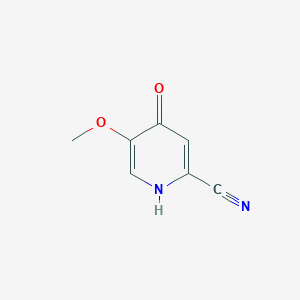
![Bicyclo[1.1.0]butanone, 1,3-bis(1-methylethyl)-(9CI)](/img/structure/B64630.png)
